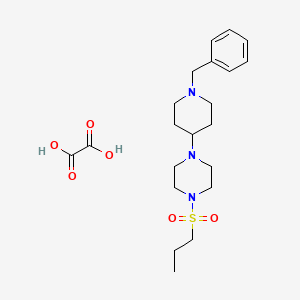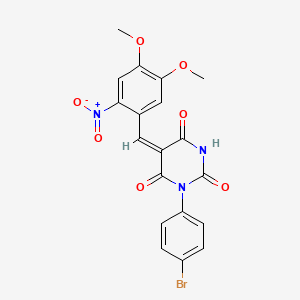![molecular formula C19H30N2O2 B6032194 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6032194.png)
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2002 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and dysfunction in this system has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, this compound modulates dopamine neurotransmission in the mesolimbic system, which can lead to improvements in motor function and reductions in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the release of dopamine in the nucleus accumbens, a key component of the mesolimbic system, and to reduce the expression of immediate-early genes in the striatum, another component of the mesolimbic system. In addition, it has been shown to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in the substantia nigra, a brain region involved in motor function.
实验室实验的优点和局限性
One advantage of 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine neurotransmission in the mesolimbic system. However, one limitation is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses to achieve therapeutic effects.
未来方向
For research on 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol include investigating its potential therapeutic applications in other neurological disorders, such as depression and anxiety, and exploring its mechanisms of action in more detail. In addition, there is a need for the development of more potent and selective dopamine D3 receptor antagonists for use in clinical trials. Overall, this compound represents a promising candidate for the development of novel treatments for neurological disorders.
合成方法
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is synthesized from 1-(4-methoxybenzyl)piperazine, cyclopentyl bromide, and 2-chloroethanol. The reaction involves the substitution of the bromine atom in cyclopentyl bromide with the piperazine ring, followed by the addition of 2-chloroethanol to the resulting intermediate. The final product is obtained after purification by column chromatography.
科学研究应用
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to improve motor function and reduce drug-seeking behavior in animal models of Parkinson's disease and drug addiction, respectively. In addition, it has been found to attenuate the behavioral and neurochemical effects of psychostimulants, such as cocaine and amphetamine, in animal models of drug addiction.
属性
IUPAC Name |
2-[1-cyclopentyl-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-23-19-8-6-16(7-9-19)14-20-11-12-21(17-4-2-3-5-17)18(15-20)10-13-22/h6-9,17-18,22H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUPOKLFINQOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6032111.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B6032121.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6032141.png)
![2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032157.png)
![(2E)-N-({3-methyl-7-[4-(methylthio)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B6032158.png)
![2-[(6-methoxy-4-pyrimidinyl)amino]-1-phenylethanol trifluoroacetate (salt)](/img/structure/B6032174.png)


![4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6032186.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6032213.png)